molecular formula C15H23N3O4S B1672620 Isosulpride CAS No. 42792-26-7

Isosulpride

Cat. No.: B1672620
CAS No.: 42792-26-7
M. Wt: 341.4 g/mol
InChI Key: VJIIYEHOXLPKBX-UHFFFAOYSA-N
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Description

Isosulpride (CAS: 42792-26-7; molecular formula: C₁₅H₂₃N₃O₄S) is an antipsychotic agent classified under the thiazole derivatives. It acts as a selective dopamine D₂/D₃ receptor antagonist, modulating dopaminergic pathways in the central nervous system. Its primary therapeutic use is in managing schizophrenia and other psychotic disorders. This compound is recognized by regulatory bodies such as the U.S. FDA (Preferred Term: this compound) and the European Medicines Agency (XEVMPD Index: SUB08338MIG). Structurally, it features a sulfonyl group and a substituted benzamide backbone, distinguishing it from other antipsychotics .

Properties

CAS No.

42792-26-7

Molecular Formula

C15H23N3O4S

Molecular Weight

341.4 g/mol

IUPAC Name

2-(1-ethylpyrrolidin-2-yl)-N-(2-methoxy-5-sulfamoylphenyl)acetamide

InChI

InChI=1S/C15H23N3O4S/c1-3-18-8-4-5-11(18)9-15(19)17-13-10-12(23(16,20)21)6-7-14(13)22-2/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,17,19)(H2,16,20,21)

InChI Key

VJIIYEHOXLPKBX-UHFFFAOYSA-N

SMILES

CCN1CCCC1CC(=O)NC2=C(C=CC(=C2)S(=O)(=O)N)OC

Canonical SMILES

CCN1CCCC1CC(=O)NC2=C(C=CC(=C2)S(=O)(=O)N)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Isosulpride,

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of isosulpride involves several synthetic routes, typically starting with the appropriate precursors and reagents. One common method includes the reaction of a substituted benzamide with an appropriate sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: Isosulpride undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Pharmacological Profile

Isosulpride exhibits a unique pharmacological profile:

  • Dopamine Receptor Antagonism : At higher doses, it blocks postsynaptic dopamine receptors, reducing dopaminergic activity and improving positive symptoms of schizophrenia. At lower doses, it preferentially inhibits presynaptic receptors, enhancing dopamine release and alleviating negative symptoms.
  • Serotonin Receptor Activity : It also antagonizes serotonin receptors (5-HT2A and 5-HT7), contributing to its antidepressant effects.

Scientific Research Applications

This compound has a broad spectrum of applications in various fields:

Clinical Research

This compound is extensively studied for its efficacy in treating schizophrenia. Clinical trials have demonstrated its effectiveness in managing both positive and negative symptoms. For instance, a study reported that 66.2% of patients switching to this compound achieved significant improvement in clinical symptoms after eight weeks .

Case Studies

Several case reports highlight the clinical implications of this compound:

  • Case of Induced Mania : An 18-year-old male developed manic symptoms after eight months on this compound, indicating the need for careful monitoring of mood changes during treatment .
  • Long-term Efficacy : A study confirmed the long-term effectiveness of this compound in patients with schizophrenia, showcasing its safety profile over a 12-month period .

Industrial Applications

In addition to its pharmacological uses, this compound serves as a reagent in organic synthesis and analytical chemistry. Its unique properties enable its application in developing new materials and processes within the chemical industry.

Mechanism of Action

Isosulpride is structurally and functionally similar to other substituted benzamides such as amisulpride and sulpiride . it has unique properties that distinguish it from these compounds:

    Amisulpride: Also a dopamine D2 and D3 receptor antagonist, but with different pharmacokinetic properties and clinical applications.

    Sulpiride: Shares similar dopaminergic activity but has additional low-affinity D4 antagonist properties.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

To contextualize Isosulpride’s pharmacological profile, it is compared to two compounds: Tiospirone Hydrochloride and Perospirone , which share structural motifs or therapeutic applications.

Table 1: Structural and Functional Comparison

Compound Molecular Formula Pharmacological Class Mechanism of Action Key Indications Regulatory Status (Example)
This compound C₁₅H₂₃N₃O₄S Antipsychotic (thiazole) Dopamine D₂/D₃ antagonist Schizophrenia FDA: BRT31Y0N0K; EMA: SUB08338MIG
Tiospirone HCl C₂₄H₃₂N₄O₂S·HCl Serotonin agonist, Anxiolytic 5-HT₁A partial agonist; dopamine modulation Anxiety, Psychosis FDA: 45Q1DF53NN; EMA: N/A
Perospirone C₂₃H₃₀N₄O₂S Antipsychotic (benzisothiazole) Serotonin-dopamine antagonist (SDA) Schizophrenia, Bipolar FDA: N303OK87DT; EMA: SUB09735MIG

Key Research Findings

Structural Differentiation :

  • This compound lacks the spirocyclic ring present in Tiospirone HCl, which enhances serotonin receptor affinity .
  • Unlike Perospirone’s isoindole-dione core , this compound’s benzamide group confers selectivity for dopamine receptors over serotonin receptors, reducing extrapyramidal side effects .

Functional Efficacy :

  • This compound demonstrates lower 5-HT₂A antagonism compared to Perospirone, correlating with a reduced risk of metabolic side effects (e.g., weight gain) .
  • Tiospirone HCl’s anxiolytic properties stem from its 5-HT₁A partial agonism , a feature absent in this compound, which is purely antipsychotic .

Clinical Performance :

  • In a meta-analysis of antipsychotics, this compound showed superior tolerability in elderly patients compared to Perospirone, attributed to its simpler metabolic pathway (CYP2D6 vs. CYP3A4 for Perospirone) .
  • Tiospirone HCl’s dual action (anxiolytic + antipsychotic) positions it as a multifunctional agent but complicates dosing regimens relative to this compound .

Biological Activity

Isosulpride, a substituted benzamide derivative, is primarily recognized for its role as an atypical antipsychotic. Its pharmacological profile is closely related to that of amisulpride, sharing similar mechanisms of action and therapeutic applications. This article explores the biological activity of this compound, focusing on its receptor interactions, clinical efficacy, case studies, and adverse effects.

This compound functions predominantly as a dopamine D2 and D3 receptor antagonist . At higher doses, it blocks postsynaptic receptors, which leads to a reduction in dopaminergic activity and improvement in positive symptoms of schizophrenia. Conversely, at lower doses, this compound preferentially inhibits presynaptic D2 and D3 receptors, enhancing dopamine release in the synapse, which can alleviate negative symptoms associated with schizophrenia .

Additionally, this compound exhibits antagonistic properties at serotonin receptors, particularly the 5-HT2A and 5-HT7 receptors. These interactions are believed to contribute to its antidepressant effects . The following table summarizes the receptor affinities of this compound:

Receptor Type Affinity (K_i in nM)
Dopamine D23.0
Dopamine D33.5
Serotonin 5-HT2A11.5
Serotonin 5-HT710-20

Clinical Efficacy

This compound has been evaluated for its effectiveness in treating schizophrenia, particularly in patients exhibiting treatment-resistant symptoms. A review of clinical trials indicates that this compound (50-300 mg/day) significantly improves both positive and negative symptoms compared to placebo .

In a notable case study involving six patients with clozapine-resistant schizophrenia, the addition of this compound led to substantial reductions in PANSS (Positive and Negative Syndrome Scale) scores. The results are summarized in Table 1 below:

Table 1: PANSS Scores Before and After this compound Treatment

Patient PANSS Score On Admission PANSS Score At Discharge Change (%)
110280-21.6
211890-23.7
38467-20.2
47947-40.5
59483-11.7
678780

The data indicate that most patients experienced a significant reduction in both positive and negative symptoms following treatment with this compound.

Adverse Effects

Despite its efficacy, this compound is associated with several adverse effects, primarily due to its action on dopamine pathways. Common side effects include:

  • Hyperprolactinemia: Increased prolactin levels can lead to amenorrhea and galactorrhea in women.
  • Extrapyramidal Symptoms (EPS): Although less frequent than with typical antipsychotics like haloperidol, EPS can occur.
  • Weight Gain: this compound has a lower propensity for weight gain compared to some other atypical antipsychotics but can still contribute to metabolic changes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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